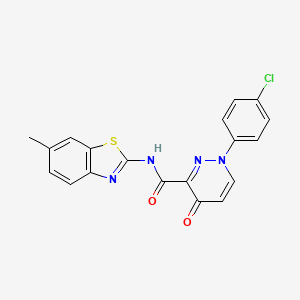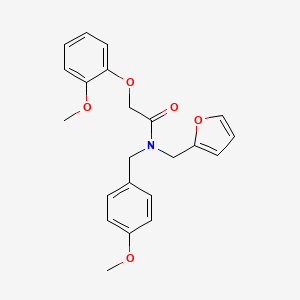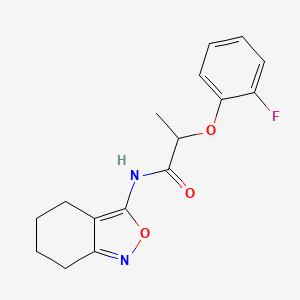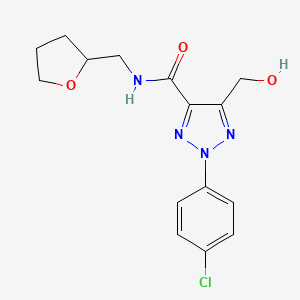![molecular formula C26H20O6 B11394284 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate](/img/structure/B11394284.png)
6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cycloheptafuran ring, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Cycloheptafuran Ring: This step often involves the use of cyclization reactions, such as the Diels-Alder reaction, to form the cycloheptafuran core.
Introduction of the Methylbenzoate Ester: This can be done through esterification reactions, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and methylbenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The molecular pathways involved include the modulation of microtubule assembly and the inhibition of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Methyl Benzoate: Shares the methylbenzoate ester group.
Cycloheptafuran Derivatives: Compounds with similar cycloheptafuran rings.
Uniqueness
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H20O6 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H20O6/c1-14-6-4-5-7-19(14)26(28)32-23-12-18(17-8-9-21-22(11-17)30-13-29-21)10-20(27)24-15(2)31-16(3)25(23)24/h4-12H,13H2,1-3H3 |
InChI Key |
VQKIKFMIWJPESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC(=CC(=O)C3=C(OC(=C23)C)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11394221.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394228.png)
![5-butyl-2-(5-methoxy-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11394236.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11394242.png)
![1-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394250.png)
![propyl 3-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11394255.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11394259.png)
![2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11394265.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11394294.png)

